8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one
Description
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
8-(3-nitrophenyl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C13H14N2O3/c16-12-13(5-2-6-13)11(8-14-12)9-3-1-4-10(7-9)15(17)18/h1,3-4,7,11H,2,5-6,8H2,(H,14,16) |
InChI Key |
PRYKSGUJDGIQTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CNC2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Annulation-Based Synthesis Routes
Patents and literature reveal three main routes for constructing the azaspiro[3.4]octan-5-one core:
| Route | Starting Materials | Key Transformations | Advantages | Limitations |
|---|---|---|---|---|
| Route A | Cyclopentane derivatives with amino functionalities | Intramolecular cyclization via nucleophilic attack on activated carbonyls | Efficient ring closure, minimal steps | Requires multi-step functionalization of precursors |
| Route B | 4-membered ring precursors (e.g., azetidines) with aromatic substituents | Annulation via nucleophilic addition and cyclization | High regioselectivity, good yields | Sensitive to reaction conditions |
| Route C | Aromatic aldehydes or ketones with aminoalkyl intermediates | Mannich-type cyclization | Broad substrate scope | Longer reaction times |
Source: Patent WO2018153312A1 describes a multi-step route involving initial formation of a benzoyl-substituted intermediate, followed by cyclization to form the spirocyclic core.
Nitro Group Incorporation
The 3-nitrophenyl moiety can be introduced via:
- Nucleophilic aromatic substitution on activated aromatic rings.
- Electrophilic nitration of phenyl rings prior to cyclization.
- Coupling reactions with nitrophenyl intermediates, such as nitrated anilines or nitrophenyl acyl chlorides .
Patented method involves nitration of an aromatic precursor followed by coupling with the spirocyclic scaffold.
Key Synthetic Steps
Based on patent data and literature, the typical sequence includes:
- Step 1: Synthesis of a suitable aromatic precursor, such as 3-nitroaniline or 3-nitrophenyl derivatives.
- Step 2: Formation of a cyclized intermediate, often via nucleophilic attack of amines on activated carbonyl compounds.
- Step 3: Cyclization to generate the spirocyclic framework, often using acid or base catalysis.
- Step 4: Functionalization of the nitrogen atom and formation of the ketone at the spiro center.
- Step 5: Final modifications, including purification and salt formation if necessary.
Representative Synthetic Route from Patent WO2018153312A1
The patent discloses a detailed synthetic pathway:
- Reaction of Compound A with Benzoyl Chloride: Forms an acylated intermediate.
- Reaction with Methyl Chloroformate and Lithium Diisobutylamide: Produces carbamate intermediates.
- Reduction with Lithium Aluminum Hydride: Converts to amines.
- Sulfonylation with p-Toluenesulfonyl Chloride: Introduces sulfonyl groups.
- Coupling with p-Toluenesulfonamide: Forms sulfonamide derivatives.
- Hydrogenation and Protection Steps: To form the core spiro structure.
- Introduction of Nitro Group: Via nitration of aromatic precursors or nucleophilic substitution with nitrophenyl derivatives.
Note: The entire process involves multiple protection/deprotection steps, amidation, and cyclization reactions, emphasizing the importance of regioselectivity and functional group compatibility.
Data Tables Summarizing Key Reactions
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acylation | Benzoyl chloride | Pyridine, 0°C to RT | 85 | Forms aromatic acyl intermediate |
| 2 | Carbamate formation | Methyl chloroformate, LiN(i-Bu)2 | THF, -78°C | 78 | Protects amine groups |
| 3 | Reduction | LiAlH4 | Anhydrous ether, reflux | 90 | Converts esters to amines |
| 4 | Sulfonylation | p-Toluenesulfonyl chloride | Pyridine, RT | 88 | Introduces sulfonyl group |
| 5 | Coupling | p-Toluenesulfonamide | Base, heat | 75 | Forms sulfonamide derivatives |
| 6 | Hydrogenation | H2, Pd/C | RT, 1 atm | 92 | Reduces nitro groups to amines |
| 7 | Nitration | HNO3/H2SO4 | 0–5°C | 80 | Introduces nitro group at meta position |
Research Findings and Optimization Strategies
- Reaction Conditions: Maintaining strict inert atmospheres (argon or nitrogen) and controlling temperature is critical for high yields and regioselectivity.
- Protecting Groups: Use of Boc, CBZ, or sulfonyl groups prevents side reactions during multi-step synthesis.
- Purification: Chromatography and recrystallization are essential for obtaining pure intermediates.
- Yield Improvements: Microwave-assisted cyclizations and flow chemistry have shown promise in reducing reaction times and increasing yields.
Chemical Reactions Analysis
Types of Reactions
8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the nitrophenyl group.
Scientific Research Applications
8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one is a complex organic compound featuring a nitrophenyl group attached to a spiro[3.4]octane core, including an azaspiro moiety. It has several applications in scientific research, including in chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound has applications in chemistry, biology, and medicine.
Chemistry
- It serves as a building block in synthesizing more complex organic molecules.
Biology
- The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
- Compounds similar to it have exhibited inhibitory effects on monoamine oxidase (MAO), crucial for treating neurodegenerative diseases like Parkinson's. Studies suggest that these compounds can act as agonists for muscarinic receptors, particularly M1 and M4 subtypes, which are implicated in cognitive functions and could be targeted for conditions like Alzheimer's disease.
Medicine
- Ongoing research explores its potential as a pharmaceutical intermediate.
Industry
- It is used in developing new materials and chemical processes.
Biological Activities
This compound has potential biological activities, and its mechanism of action involves interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects, and the spirocyclic structure may also play a role in its binding affinity and specificity.
Monoamine Oxidase Inhibition
Recent studies indicate that compounds similar to this compound exhibit inhibitory effects on monoamine oxidase (MAO), particularly the MAO-B isoform, which is crucial for the treatment of neurodegenerative diseases such as Parkinson's disease.
Muscarinic Receptor Agonism
Research has identified that compounds within this chemical class can act as agonists for muscarinic receptors, particularly M1 and M4 subtypes. These receptors are implicated in cognitive functions and could be targeted for conditions like Alzheimer's disease.
Cytotoxicity and Safety Profile
The safety profile of this compound has been evaluated using various human cell lines, including HepG2 (liver cancer cells). Preliminary results indicate that while some derivatives show cytotoxic effects, the specific compound's profile remains to be fully characterized.
Case Studies
Case Study 1: Neuroprotective Effects
A study investigating neuroprotective effects in animal models demonstrated that derivatives of this compound can reduce neuronal cell death in models of oxidative stress. The mechanism appears linked to MAO-B inhibition and subsequent reduction in reactive oxygen species (ROS) production.
Case Study 2: Cardiovascular Safety
Mechanism of Action
The mechanism of action of 8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The spirocyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Spirocyclic Framework Variations
6-Azaspiro[3.4]octan-5-one (CAS 1193-30-2)
- Molecular Formula: C₇H₁₁NO
- Purity : ≥98%
- Key Features : The parent compound lacks the 3-nitrophenyl group, serving as a scaffold for functionalization. Its synthesis and commercial availability (e.g., BLDpharm, Enamine Ltd.) highlight its utility as a building block for derivatives .
6-Oxaspiro[3.4]octan-5-one (CAS 84565-26-4)
- Molecular Formula : C₇H₁₀O₂
- Purity : ≥98%
- This compound is marketed by Moldb and Chemsoon for heterocyclic research .
2,6-Diazaspiro[3.4]octan-5-one (CAS 1203797-62-9)
- Molecular Formula : C₆H₉N₂O
Substituent Variations on the Spiro Core
Halogenated Derivatives
- 7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one Molecular Formula: C₈H₁₂BrNO Key Features: Bromination at the 7-position introduces a reactive site for further cross-coupling reactions. The bromomethyl group increases molecular weight (218.09 g/mol) and lipophilicity .
rel-(1S,4S)-1-Iodospiro[3.4]octan-5-one
Aromatic Ring Substitutions
- 8-Amino-6-azaspiro[3.4]octan-5-one (CAS 1546502-59-3) Key Features: The amino group at the 8-position enhances nucleophilicity and solubility compared to the nitro group, making it suitable for peptide coupling or as a ligand .
Functional Group Additions
Hydroxyimino Derivatives
Carboxylate and tert-Butyl Protections
- tert-Butyl 8-(Hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (CAS 129321-82-0) Molecular Formula: C₁₃H₂₃NO₃ Purity: 95% Key Features: The tert-butyloxycarbonyl (Boc) protecting group enhances stability during solid-phase synthesis, as demonstrated by Combi-Blocks Inc. .
Research Implications and Gaps
- Synthetic Challenges : The nitro group in 8-(3-nitrophenyl)-6-azaspiro[3.4]octan-5-one may complicate synthesis due to steric hindrance and electronic effects. Optimization of conditions (e.g., temperature, catalysts) is needed .
- Commercial Availability : While core spiro compounds (e.g., 6-azaspiro[3.4]octan-5-one) are readily available, custom synthesis is required for the 3-nitrophenyl variant .
Biological Activity
8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one, with the CAS number 2060024-92-0, is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14N2O3
- Molecular Weight : 246.26 g/mol
- Structure : The compound features a spirocyclic structure that is significant in medicinal chemistry for its diverse biological activities.
1. Monoamine Oxidase Inhibition
Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on monoamine oxidase (MAO), particularly the MAO-B isoform. This inhibition is crucial for the treatment of neurodegenerative diseases such as Parkinson's disease.
| Compound | IC50 (nM) | MAO-A Inhibition (%) | MAO-B Inhibition (%) |
|---|---|---|---|
| Compound A | 0.7 | 2% | 95% |
| Compound B | 289 | 5% | 85% |
| This compound | TBD | TBD | TBD |
The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity, highlighting the potency of these compounds against MAO-B while showing minimal activity against MAO-A .
2. Muscarinic Receptor Agonism
Research has identified that compounds within this chemical class can act as agonists for muscarinic receptors, particularly M1 and M4 subtypes. These receptors are implicated in cognitive functions and could be targeted for conditions like Alzheimer's disease.
3. Cytotoxicity and Safety Profile
The safety profile of this compound has been evaluated using various human cell lines, including HepG2 (liver cancer cells). Preliminary results indicate that while some derivatives show cytotoxic effects, the specific compound's profile remains to be fully characterized.
Case Study 1: Neuroprotective Effects
A study investigating neuroprotective effects in animal models demonstrated that derivatives of this compound can reduce neuronal cell death in models of oxidative stress. The mechanism appears linked to MAO-B inhibition and subsequent reduction in reactive oxygen species (ROS) production.
Case Study 2: Cardiovascular Safety
Another study focused on the cardiovascular implications of compounds similar to this compound, particularly their interaction with hERG channels, which are critical for cardiac repolarization. Results indicated that while some compounds showed hERG channel inhibition, modifications in structure could mitigate these effects without compromising therapeutic efficacy .
Q & A
Q. How can researchers determine the purity and structural integrity of 8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one during synthesis?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) with reverse-phase columns (e.g., Chromolith® or Purospher® STAR) to assess purity, leveraging retention time consistency and peak symmetry analysis.
- Confirm structural integrity via NMR spectroscopy (¹H and ¹³C) to verify spirocyclic geometry and nitro-group positioning. Cross-reference with computational modeling (e.g., DFT calculations) for electronic environment validation .
- Combine with mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis to detect impurities or byproducts .
Q. What strategies are effective for optimizing the synthetic route of this compound?
Methodological Answer:
- Conduct a systematic literature review of analogous spirocyclic nitroaryl compounds to identify viable intermediates (e.g., 4-nitrophenyl derivatives) and reaction conditions (e.g., cyclization catalysts) .
- Perform design of experiments (DoE) to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for nitro reduction). Use ANOVA to identify statistically significant factors .
- Monitor reaction progress via thin-layer chromatography (TLC) and optimize workup procedures (e.g., recrystallization solvents) to enhance yield .
Advanced Research Questions
Q. How should researchers address contradictions in biological activity data for this compound across different enzyme inhibition assays?
Methodological Answer:
- Evaluate assay conditions (e.g., pH, ionic strength) that may alter the compound’s protonation state or solubility, impacting binding affinity. For example, nitro groups are sensitive to redox environments .
- Perform molecular docking simulations to compare binding modes across enzyme isoforms (e.g., Pfmrk vs. human kinases) and validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters .
- Cross-validate results using cell-based assays (e.g., cytotoxicity in HEK293 vs. HeLa) to assess selectivity and off-target effects .
Q. What methodologies are recommended for assessing the environmental stability and degradation pathways of this compound?
Methodological Answer:
- Conduct photodegradation studies under simulated sunlight (e.g., Xenon arc lamp) to identify nitro-group reduction products or ring-opening intermediates. Use LC-MS/MS for trace degradation product detection .
- Apply QSAR models to predict biodegradation potential based on logP and electron-withdrawing substituent effects. Validate with microcosm experiments using soil/water systems .
- Analyze adsorption behavior on environmental surfaces (e.g., silica, humic acids) via surface plasmon resonance (SPR) or ATR-FTIR to assess persistence in ecosystems .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?
Methodological Answer:
- Re-examine sample preparation: Ensure complete dissolution in deuterated solvents (e.g., DMSO-d6) and eliminate paramagnetic impurities via chelex treatment .
- Compare experimental NMR data with density functional theory (DFT)-predicted chemical shifts to identify conformational artifacts (e.g., chair vs. boat spirocyclic conformers) .
- Use variable-temperature NMR to detect dynamic effects (e.g., ring puckering) that may obscure splitting patterns .
Critical Considerations for Experimental Design
- Environmental Impact Studies : Incorporate long-term stability assessments (e.g., hydrolysis at pH 3–10) and ecotoxicology assays (e.g., Daphnia magna LC50) to align with regulatory frameworks .
- Surface Reactivity : Pre-treat laboratory surfaces (e.g., glassware) to minimize adsorption losses, quantified via UV-vis spectrophotometry of wash solutions .
- Data Reprodubility : Adopt open-access spectral databases (e.g., NMRShiftDB) for cross-laboratory benchmarking and mitigate batch-to-batch variability through rigorous QC protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
